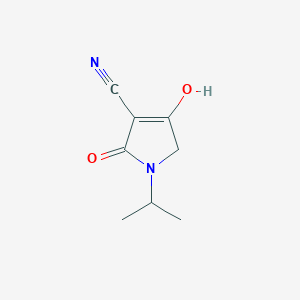
4-hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as isopropylamine, malononitrile, and ethyl acetoacetate.
Reaction Steps:
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce the oxo group to a hydroxyl group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Various oxidized derivatives depending on the reagent and conditions.
Reduction: Hydroxyl derivatives.
Substitution: Amino or alkoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. They are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new medications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can disrupt metabolic pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile: Lacks the isopropyl group, which affects its reactivity and biological activity.
1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile: Lacks the hydroxy group, which influences its solubility and interaction with biological targets.
4-hydroxy-1-methyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile: Contains a methyl group instead of an isopropyl group, altering its steric and electronic properties.
Uniqueness
The presence of both the hydroxy and isopropyl groups in 4-hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile makes it unique. These groups influence its chemical reactivity, solubility, and interaction with biological targets, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
3-hydroxy-5-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C8H10N2O2/c1-5(2)10-4-7(11)6(3-9)8(10)12/h5,11H,4H2,1-2H3 |
Clave InChI |
BAXHHZIFYAWFKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC(=C(C1=O)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


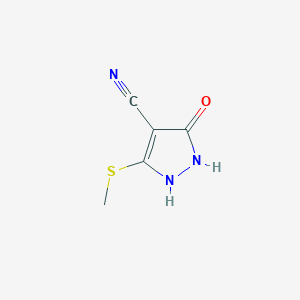
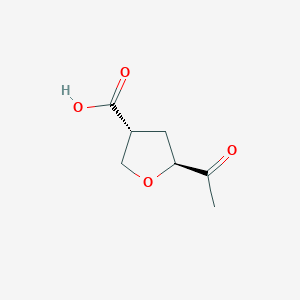
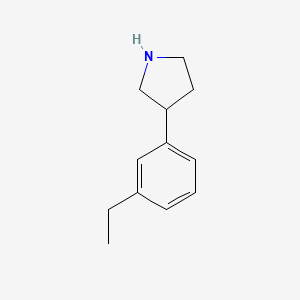
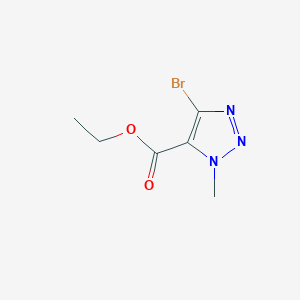
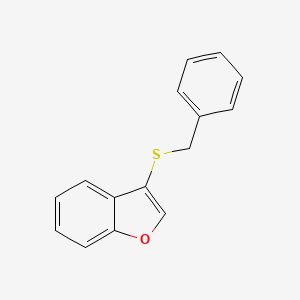

![7-Hydroxy-4-(hydroxymethyl)-6-methoxyhexahydro-2h-pyrano[4,3-d][1,3]oxazol-2-one](/img/structure/B12879466.png)
![(1R)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B12879473.png)

acetic acid](/img/structure/B12879490.png)
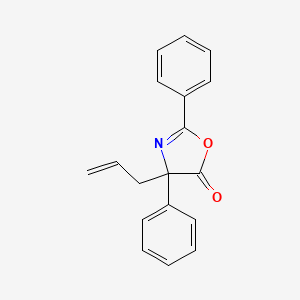


![Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B12879518.png)
